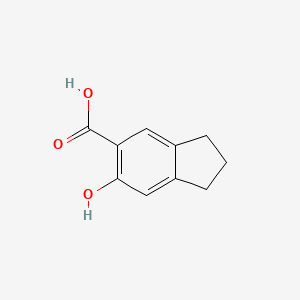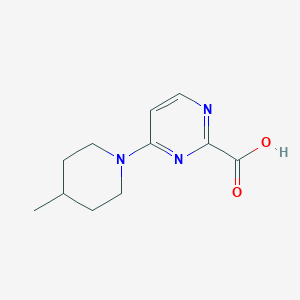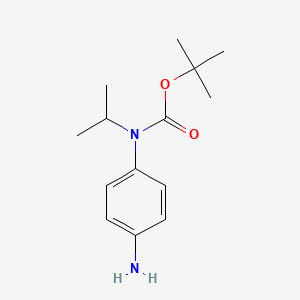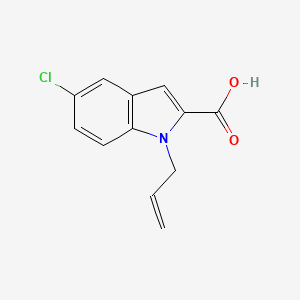
6-Hydroxyindan-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyindan-5-carboxylic acid (HICA) is a naturally occurring amino acid metabolite that has been studied for its potential benefits in various fields of science. HICA is a derivative of leucine, an essential amino acid that is involved in protein synthesis and muscle growth. In recent years, HICA has gained attention for its potential use as a dietary supplement and in the field of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxyindan-5-carboxylic acid is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome pathway. This leads to an increase in muscle protein synthesis and a decrease in muscle protein breakdown, resulting in an increase in muscle mass and strength.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In sports nutrition, this compound has been shown to reduce muscle damage and soreness, increase muscle mass and strength, and improve exercise performance. In pharmaceuticals, this compound has been shown to improve muscle function and reduce muscle wasting in cancer patients. In agriculture, this compound has been shown to improve plant growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Hydroxyindan-5-carboxylic acid in lab experiments is that it is a naturally occurring metabolite that is relatively safe and non-toxic. It is also cost-effective and easy to synthesize. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 6-Hydroxyindan-5-carboxylic acid. One direction is to further investigate its mechanism of action and its potential use in treating muscle wasting diseases. Another direction is to explore its potential use as a plant growth regulator and its impact on crop yield. Additionally, more research is needed to determine the optimal dosage and duration of this compound supplementation for its various applications.
Conclusion:
In conclusion, this compound is a naturally occurring amino acid metabolite that has potential applications in various fields of science. Its synthesis method is cost-effective and yields a high purity of this compound. This compound has been studied for its potential use in sports nutrition, pharmaceuticals, and agriculture. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of enzymes that break down muscle proteins. This compound has various biochemical and physiological effects, including reducing muscle damage and soreness, increasing muscle mass and strength, and improving exercise performance. While this compound has advantages in lab experiments, more research is needed to determine its safety and efficacy. There are several future directions for research on this compound, including investigating its mechanism of action and its potential use as a plant growth regulator.
Méthodes De Synthèse
6-Hydroxyindan-5-carboxylic acid can be synthesized using various methods, including the oxidation of 6-hydroxyindan-5-carboxaldehyde or the hydrolysis of 6-hydroxyindan-5-carbonitrile. However, the most commonly used method for synthesizing this compound is the hydrolysis of 6-hydroxyindan-5-carbonitrile using an acid or base catalyst. This method yields a high purity of this compound and is cost-effective.
Applications De Recherche Scientifique
6-Hydroxyindan-5-carboxylic acid has been studied for its potential application in various fields of science, including sports nutrition, pharmaceuticals, and agriculture. In sports nutrition, this compound has been shown to increase muscle mass and strength by reducing muscle damage and promoting muscle protein synthesis. In pharmaceuticals, this compound has been studied for its potential use in treating muscle wasting diseases, such as cancer cachexia. In agriculture, this compound has been studied for its potential use as a plant growth regulator.
Propriétés
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIMBKTZZXFRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99058-98-7 |
Source


|
| Record name | 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)

![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)


![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)




![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)